molecular formula C14H8F2INO2S B1358178 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole CAS No. 500139-01-5

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1358178
CAS No.: 500139-01-5
M. Wt: 419.19 g/mol
InChI Key: MAJBTMPMUUCYME-UHFFFAOYSA-N
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Description

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a commercially available indole derivative.

    Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Iodination: The 3-position iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenylsulfonyl group.

    Reduction: Reduction reactions could target the iodine substituent or the sulfonyl group.

    Substitution: The fluorine and iodine atoms can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution at the iodine position could yield various substituted indoles.

Scientific Research Applications

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible pharmaceutical applications due to its unique structure.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenylsulfonyl group could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluoroindole: Lacks the iodine and phenylsulfonyl groups.

    3-Iodoindole: Lacks the fluorine and phenylsulfonyl groups.

    1-Phenylsulfonylindole: Lacks the fluorine and iodine substituents.

Uniqueness

The combination of fluorine, iodine, and phenylsulfonyl groups in 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJBTMPMUUCYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621501
Record name 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500139-01-5
Record name 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 1.0 M ICl in CH2Cl2 (43 ml, 43 mmol) is added to a solution of 5,7-difluoroindole (6 g, 39 mmol) in 35 ml pyridine under N2 at 0° C. and the resulting mixture is stirred for 30 minutes. The reaction is diluted with toluene and washed with brine, 1N HCl, 1N NaOH, dried (Na2SO4), filtered and concentrated. The crude 3-iodo-5,7-difluoroindole is stirred in toluene (85 ml) and 5 N NaOH (70 ml), tetrabutylammonium bromide (1.25 g, 3.9 mmol), then benzenesulfonyl chloride (6.2 ml, 48 mmol) are added and the resulting mixture is stirred 24 hours. The two phase reaction mixture is diluted with toluene, washed with brine, dried(Na2SO4), filtered, concentrated and the residue is triturated with diethyl ether/petroleum ether. The resulting solid is filtered to give 14.2 g of N-Benzenesulfonyl-3-iodo-5,7-difluoroindole (87%).
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